molecular formula C13H14F3NO3 B8558749 Methyl 3-acetamido-3-[4-(trifluoromethyl)phenyl]propanoate

Methyl 3-acetamido-3-[4-(trifluoromethyl)phenyl]propanoate

Cat. No. B8558749
M. Wt: 289.25 g/mol
InChI Key: WWIYRXMSQXLAMR-UHFFFAOYSA-N
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Patent
US07268164B2

Procedure details

Methyl 3-acetamido-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (0.7014 g, 2.21 mmol) was reductively desulfurized using Raney nickel to yield the title compound as a clear oil (0.5961 g, 2.05 mmol, 92.6%); TLC: Rf=0.52 (Solvent I), 0.86 (Solvent L); IR (cm−1): 3340 (NH), 1736 (ester C═O), 1654 (amide C═O); 1H nmr (DMSO-d6): δ 8.45 (d, 1H, J=8.0 Hz), 7.59 (d, 2H, J=8.3 Hz), 7.49 (d, 2H, J=8. J z), 5.25 (q, 1H, J=7.6, 15 Hz), 3.55 (s, 3H), 2.75 (m, 2H), 1.82 (s, 3H).
Name
Methyl 3-acetamido-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Quantity
0.7014 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
92.6%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:6]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:7]=2S[C:9]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:3])[CH3:2]>[Ni]>[CH3:13][O:12][C:10](=[O:11])[CH2:9][CH:5]([C:6]1[CH:7]=[CH:14][C:15]([C:18]([F:20])([F:21])[F:19])=[CH:16][CH:17]=1)[NH:4][C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Methyl 3-acetamido-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Quantity
0.7014 g
Type
reactant
Smiles
C(C)(=O)NC=1C2=C(SC1C(=O)OC)C=C(C=C2)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(NC(C)=O)C1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.05 mmol
AMOUNT: MASS 0.5961 g
YIELD: PERCENTYIELD 92.6%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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